Affinity Comparison: Boc-QAR-pNA Exhibits Higher Affinity (Lower Km) than a Simpler Trypsin Substrate
A key differentiator for Boc-QAR-pNA over simpler, more generic trypsin substrates is its enhanced affinity. Bz-Arg-pNA, a basic arginine-pNA substrate, is reported as a 'non-hydrolyzed substrate' in certain contexts, indicating a low or negligible affinity and turnover rate [1]. This is in stark contrast to Boc-QAR-pNA, for which a Km value of 18.3 μM was determined, demonstrating its function as a bona fide, high-affinity substrate . This quantitative difference confirms Boc-QAR-pNA is a more efficient and reliable tool for measuring trypsin-like activity at lower, more physiologically relevant enzyme concentrations.
| Evidence Dimension | Michaelis Constant (Km) as a measure of substrate affinity |
|---|---|
| Target Compound Data | Km = 18.3 μM (for rat plasmin, a trypsin-like enzyme) |
| Comparator Or Baseline | Bz-Arg-pNA, reported as a 'non-hydrolyzed substrate', indicating Km >> 18.3 μM or no measurable hydrolysis [1] |
| Quantified Difference | Boc-QAR-pNA is a functional substrate with a low micromolar Km, whereas Bz-Arg-pNA shows negligible activity, making Boc-QAR-pNA functionally superior. |
| Conditions | The 18.3 μM Km was determined for rat plasmin. The comparator's 'non-hydrolyzed' status is noted from a manufacturer's specification sheet for general trypsin. |
Why This Matters
Higher affinity (lower Km) enables assays with lower substrate concentrations and/or lower enzyme amounts, reducing costs and improving assay sensitivity.
- [1] FUJIFILM Wako. (n.d.). 通用消化酶 [General Digestive Enzymes]. Product page indicating Bz-Arg-pNA is a non-hydrolyzed substrate. View Source
